2-Bromo-4'-Fluorobenzophenone
Overview
Description
2-Bromo-4'-Fluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of bromine and fluorine substituents on the aromatic rings. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4'-Fluorobenzophenone involves various strategies. For instance, the photoinduced C-Br homolysis of 2-bromobenzophenones can lead to the formation of fluorenones through Pschorr cyclization, where the substituents on the phenyl rings significantly influence the reactivity of the resulting radicals . Additionally, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde through condensation reactions and oxidative polycondensation in an aqueous alkaline medium indicates the versatility of bromo-substituted compounds in polymer chemistry . Furthermore, the halodeboronation of aryl boronic acids has been employed to synthesize various bromo-substituted aromatic nitriles, demonstrating the utility of bromine in facilitating such transformations .
Molecular Structure Analysis
The molecular structure of bromo-fluoro benzophenone derivatives has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing insights into its intermolecular contacts . Similarly, the structural, spectroscopic, and electronic properties of a Schiff-base molecule with bromo and fluoro substituents were investigated, providing detailed information on molecular geometry and vibrational frequencies .
Chemical Reactions Analysis
The reactivity of bromo-fluoro benzophenone derivatives in chemical reactions is influenced by the presence of halogen substituents. For instance, the photoinduced homolysis of 2-bromoarylketones and subsequent cyclization to fluorenones is a reaction where the electronic effects of substituents play a crucial role . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans in the presence of trace amounts of copper catalyst showcases the potential of bromo-substituted compounds in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluoro benzophenone derivatives are characterized by various analytical techniques. The polymorphism of 4-bromobenzophenone has been studied using single-crystal and powder X-ray diffractometry, revealing the existence of different polymorphs with distinct physical properties . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been characterized, highlighting the impact of substituents on these properties . Additionally, the synthesis and characterization of a Schiff-base molecule with bromo and fluoro substituents provided insights into its spectroscopic and electronic properties, including its polarizability and hyperpolarizability .
Scientific Research Applications
-
Infrared Spectroscopy
- Application: 2-Bromo-4’-Fluorobenzophenone could potentially be used in the study of infrared spectral data. A similar compound, 2-bromo-4-chlorobenzaldehyde, has been studied using infrared (IR) spectroscopy and density functional theory (DFT) .
- Method: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
- Results: The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
-
Photochemical Reduction
- Application: 2-Bromo-4’-Fluorobenzophenone could potentially be used in photochemical reduction studies. A related compound, 4-bromo-4’-fluorobenzophenone, was used in a study of photochemical reduction .
- Method: Solutions of 4-bromo-4’-fluorobenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results: The study yielded a photoreduction quantum efficiency of 7.75% .
-
Polymerisation
-
Photophysical Studies
- Application: Benzophenones, including potentially 2-Bromo-4’-Fluorobenzophenone, are known for their ability to form radicals in the presence of ultraviolet radiation . This gives rise to some interesting photochemistry which transforms them into benzopinacols .
- Method: The benzophenone is irradiated with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
- Results: The specific results or outcomes in this case are not detailed in the source .
-
Synthesis of Substituted Benzophenones
-
Safety Equipment Testing
- Application: 2-Bromo-4’-Fluorobenzophenone could potentially be used in testing the effectiveness of safety equipment such as hand protection, eye protection, skin and body protection, and respiratory protection .
- Results: The specific results or outcomes in this case are not detailed in the source .
-
Photophysical Properties
- Application: Benzophenones, including potentially 2-Bromo-4’-Fluorobenzophenone, are known for their phosphorescence, which has been studied at length at reduced temperature .
- Method: In one experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results: Success was found with some substituted benzophenones, although the iodine of CIBP breaks off under UV light, preventing effective polymerization .
-
Synthesis of Other Compounds
- Application: 2-Bromo-4’-Fluorobenzophenone could potentially be used in the synthesis of other compounds. For example, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .
- Method: Vacuum distillation was used to obtain a yield of 67.41% .
- Results: Once IR, NMR, melting point, and TLC data were found, these values were compared to literature values .
-
Quantitative UV Studies
- Application: 2-Bromo-4’-Fluorobenzophenone could potentially be used in quantitative UV studies. For example, 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Method: Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results: Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
Safety And Hazards
2-Bromo-4’-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(2-bromophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPRFGMOLQJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501906 | |
Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-Fluorobenzophenone | |
CAS RN |
573-46-6 | |
Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.